molecular formula C16H15F3N2O4S B2654915 [3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate CAS No. 338405-82-6

[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate

Cat. No. B2654915
CAS RN: 338405-82-6
M. Wt: 388.36
InChI Key: MJSXBPLKFDMWBA-UHFFFAOYSA-N
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Description

“[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate” is a chemical compound with the molecular formula C16H15F3N2O4S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H15F3N2O4S . This indicates that it contains 16 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The average mass of this compound is 388.362 Da and its monoisotopic mass is 388.070465 Da . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the resources I found.

Scientific Research Applications

Chromatographic Applications

One notable application is in the field of chromatography, where derivatives of trifluoromethylphenyl carbamates are used as chiral stationary phases for high-performance liquid chromatography (HPLC). This usage underscores their utility in resolving optical isomers, highlighting the role of trifluoromethyl groups in enhancing chromatographic properties (Okamoto, Aburatani, & Hatada, 1990).

Synthesis and Reactivity

In synthetic chemistry, compounds bearing the trifluoromethylphenyl motif have been employed in the development of novel synthetic routes and reactivities. For instance, the synthesis and reactivity of Bodipy dimers under the promotion of phenyliodine(III) bis(trifluoroacetate) (PIFA) have been explored, demonstrating the role of trifluoromethyl groups in facilitating C-C coupling reactions (Rihn et al., 2011).

Material Science and Polymer Chemistry

Trifluoromethylphenyl carbamates have also found applications in material science and polymer chemistry. For example, the carbomethoxylating reactivity of methyl phenyl carbonate towards aromatic amines in the presence of group 3 metal triflate catalysts has been investigated, showcasing the potential of these compounds in the synthesis of carbamates and polymers (Distaso & Quaranta, 2004).

Antimicrobial Applications

Furthermore, the antibacterial potency of (trifluoromethoxy)phenylboronic acids has been evaluated, indicating the biomedical relevance of trifluoromethylphenyl derivatives. These studies suggest potential applications in developing antimicrobial agents (Adamczyk-Woźniak et al., 2021).

Organic Photoredox Catalysis

Additionally, the utility of trifluoromethylphenyl derivatives in organic photoredox catalysis has been demonstrated. The hydrodecarboxylation of carboxylic and malonic acid derivatives via organic photoredox catalysis showcases the role of these compounds in synthetic transformations, offering a pathway to generate complex molecules efficiently (Griffin, Zeller, & Nicewicz, 2015).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices.

properties

IUPAC Name

[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-8-3-5-11(9-14)15(22)20-13-7-4-6-12(10-13)16(17,18)19/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSXBPLKFDMWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate

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